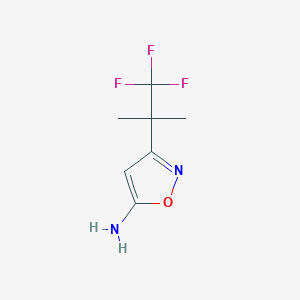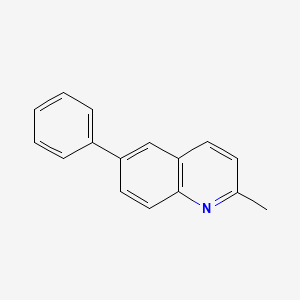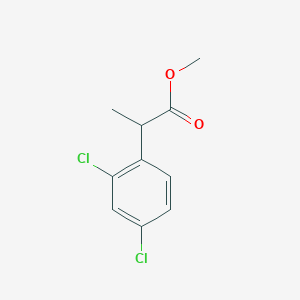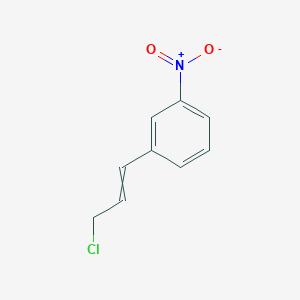
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is an organic compound with the molecular formula C10H10O5. It is a dimethyl ester derivative of 4-hydroxy-5-methylisophthalic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER typically involves the esterification of 4-hydroxy-5-methylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxy-5-methylisophthalic acid.
Reduction: Dimethyl 4-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with other molecules. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
- Dimethyl 4-methoxy-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 4-hydroxy-3-methylbenzene-1,3-dicarboxylate
Uniqueness: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
36727-18-1 |
|---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
dimethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)5-8(9(6)12)11(14)16-3/h4-5,12H,1-3H3 |
InChI-Schlüssel |
ZUCXCLGDOOFLCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8719708.png)






![7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8719743.png)



![2-Propan-2-ylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8719799.png)


